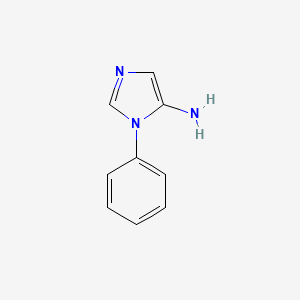

1-Phenyl-1h-imidazol-5-amine

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Organic and Pharmaceutical Chemistry

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of natural products and synthetic compounds. nih.govajrconline.orgbiomedpharmajournal.org Its unique electronic properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in molecular recognition. ajrconline.orgscispace.com This allows imidazole-containing molecules to bind effectively to a wide range of biological targets such as enzymes and receptors. nih.govajrconline.org

The imidazole nucleus is present in essential biomolecules like the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orglibretexts.org This biological prevalence has inspired the development of numerous imidazole-based pharmaceuticals with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govajrconline.orgscispace.com The ability of the imidazole scaffold to serve as a platform for diverse chemical modifications has solidified its status as a privileged structure in drug discovery and medicinal chemistry. ajrconline.orgmdpi.com

Contextualizing Substituted Amines as Key Structural Motifs in Heterocyclic Design

Substituted amines, particularly those attached to heterocyclic rings, are crucial structural motifs that significantly influence the physicochemical and biological properties of a molecule. The introduction of an amine group can modulate a compound's basicity, polarity, and hydrogen bonding capacity, which in turn affects its solubility, membrane permeability, and interactions with biological targets. nih.gov

In heterocyclic systems, the position and nature of the amine substituent are critical. For instance, the basicity of a heterocyclic amine is influenced by the hybridization of the nitrogen atom and its participation in the aromatic system. libretexts.orglibretexts.org Aromatic amines, where the nitrogen is directly attached to an aromatic ring, and heterocyclic amines, where the nitrogen is part of the ring, exhibit distinct chemical behaviors. jove.com The strategic placement of amine substituents is a key strategy in the design of new therapeutic agents, allowing for the fine-tuning of a molecule's pharmacological profile. nih.gov

Overview of Academic Research Trajectories for 1-Phenyl-1H-imidazol-5-amine and Structurally Related Analogues

Research into this compound and its analogs has explored various facets of its chemical and biological potential. While specific research on this compound itself is not extensively documented in readily available literature, studies on closely related structures provide valuable insights into its potential applications and synthetic strategies.

For instance, research into substituted imidazoles has led to the development of compounds with diverse pharmacological activities. Studies on 2-aminoimidazole derivatives have highlighted the importance of the amine group for antimicrobial potential. biomedpharmajournal.org Furthermore, the synthesis of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine has been investigated, with applications in pharmaceutical research as a potential enzyme inhibitor. evitachem.com

Structurally similar compounds, such as 2-aryl-4-arylidene-1-phenyl-1H-imidazol-5(4H)-one derivatives, have been synthesized and evaluated for their anticonvulsant properties. scirp.org Additionally, a series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. scispace.com The synthesis of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) derivatives has also been explored for their potential as anti-HIV agents. researchgate.net

The synthesis of functionalized 1H-imidazoles is an active area of research, with various methods being developed for their preparation. mdpi.comrsc.org These synthetic advancements pave the way for the creation of novel imidazole derivatives with tailored properties for specific applications. Research on related compounds like 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile also points to the potential of this class of molecules in medicinal chemistry. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

3-phenylimidazol-4-amine |

InChI |

InChI=1S/C9H9N3/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,10H2 |

InChI Key |

QJMPNMOTCGWLDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=C2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 1h Imidazol 5 Amine and Its Direct Precursors/analogues

Exploration of Multicomponent Reaction (MCR) Strategies for Imidazole (B134444) Ring Constructionmdpi.comorganic-chemistry.orgasianpubs.org

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like 1-Phenyl-1H-imidazol-5-amine from simple starting materials in a single step. researchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for combinatorial chemistry and drug discovery.

Adaptations of the Groebke-Blackburn-Bienaymé Reaction for Aminoimidazole Synthesisorganic-chemistry.org

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction for the synthesis of 3-aminoimidazo-fused heterocycles. researchgate.netnih.gov This reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide. organic-chemistry.org For the synthesis of analogues of this compound, this reaction can be adapted by utilizing a substituted amidine precursor that, upon cyclization, would yield the desired aminoimidazole core.

The general mechanism of the GBB reaction involves the formation of a Schiff base from the amidine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product. The versatility of the GBB reaction allows for a wide range of substituents to be introduced on the imidazole ring by varying the starting components. nih.govbeilstein-journals.org For instance, to synthesize a precursor to this compound, one could envision a reaction between a phenyl-substituted amidine, a suitable aldehyde, and an isocyanide.

Key features of the GBB reaction include its broad substrate scope and the possibility of performing it under catalytic conditions, often employing Lewis acids to enhance reaction rates and yields. organic-chemistry.org The reaction demonstrates significant functional group tolerance, which is a crucial aspect for the synthesis of complex and highly functionalized molecules. nih.gov

| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product Scaffold | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃, MeOH, 100 °C | Imidazo[1,2-a]pyridine | Good to Excellent |

| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | BF₃·MeCN, Trimethyl orthoformate | Imidazo[1,2-a]pyrazine | Up to 85% |

| 2-Aminobenzimidazole | Various aldehydes | Various isocyanides | EtOH-CuSO₄·5H₂O, D-glucose, Δ | Imidazo[1,2-a]benzimidazole | Not specified |

One-Pot Condensation Approaches for Substituted Imidazolesmdpi.comasianpubs.org

One-pot condensation reactions are a cornerstone of imidazole synthesis, providing a straightforward route to variously substituted imidazole derivatives. asianpubs.org These methods typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt (acting as an ammonia (B1221849) source). sharif.eduresearchgate.net To synthesize this compound, aniline (B41778) would be used as the primary amine component.

A common approach involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), an aldehyde, aniline, and ammonium acetate (B1210297). sharif.edu The reaction proceeds through the formation of several intermediates in a single pot, leading to the highly substituted imidazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. mdpi.com Various catalysts, including Brønsted acids, Lewis acids, and solid-supported catalysts, have been employed to promote these condensations. sharif.eduacs.org

Solvent-free conditions and microwave irradiation have also been successfully applied to these one-pot syntheses, offering advantages in terms of reduced reaction times, higher yields, and environmentally benign procedures. asianpubs.orgresearchgate.net The electronic nature of the substituents on the aldehyde and amine can affect the reaction outcome, with electron-donating groups on the amine generally leading to higher reactivity. asianpubs.org

| Dicarbonyl Component | Aldehyde Component | Amine Component | Ammonia Source | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| Benzil | Benzaldehyde | Aniline | Ammonium acetate | [Pyridine-SO₃H]Cl, 100 °C, solvent-free | 1,2,4,5-Tetraphenyl-1H-imidazole | High |

| Benzil | 4-Chlorobenzaldehyde | Ammonium acetate | - | MIL-101(Cr), 120 °C, solvent-free | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 95% |

| Benzoin (in situ from aldehyde) | Various arylaldehydes | Aniline | Ammonium acetate | N-heterocyclic carbene (NHC), MW, water | Tetrasubstituted imidazoles | High |

Cyclization and Annulation Protocols for the Formation of the this compound Coreasianpubs.orgresearchgate.net

Cyclization and annulation reactions represent another major avenue for the construction of the imidazole ring system. These methods often involve the formation of one or two bonds of the heterocyclic ring in the key step and can be catalyzed by transition metals or promoted by other reagents.

Denitrogenative Transformations of Triazole Precursorsresearchgate.net

A novel and efficient method for the synthesis of substituted imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com This approach is based on the acid-mediated rearrangement of the triazole ring, which leads to the expulsion of a molecule of nitrogen and the formation of the imidazole core. nih.gov

The process typically starts with the synthesis of a suitably substituted 5-amino-1,2,3-triazole, which can be achieved through a dipolar azide-nitrile cycloaddition. mdpi.com Subsequent treatment of the triazole with an acid promotes an intramolecular cyclization followed by ring-opening and denitrogenation to yield a carbene intermediate. This reactive intermediate can then undergo further reactions, such as insertion into an O-H bond, to afford the final functionalized imidazole product. mdpi.comresearchgate.net Transition metals, such as rhodium, can also catalyze the denitrogenative transannulation of triazoles with nitriles to form imidazoles. nih.gov This method offers a distinct advantage as it allows for the conversion of readily available triazoles into more complex heterocyclic systems in a single step. nih.gov

Metal-Catalyzed Intramolecular and Intermolecular Cyclizationsasianpubs.orgnih.gov

Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, enabling the formation of C-N and C-C bonds with high efficiency and selectivity. beilstein-journals.orgdntb.gov.ua Various metals, including palladium and copper, have been successfully employed in these transformations.

Palladium-catalyzed intramolecular cyclization of O-pentafluorobenzoylamidoximes represents a unique approach to imidazole synthesis based on a metal-catalyzed C-N bond formation. acs.org This amino-Heck type reaction is thought to proceed via oxidative addition of Pd(0) to the N-O bond, followed by olefin insertion and subsequent elimination to form a dihydroimidazole, which then isomerizes to the aromatic imidazole. acs.org

Copper catalysis is particularly prevalent in imidazole synthesis due to the low cost and low toxicity of copper salts. beilstein-journals.org Copper-promoted annulation pathways often involve the reaction of various starting materials to construct the imidazole ring.

One such strategy is the copper-catalyzed three-component cascade annulation of α,β-unsaturated ketoximes, paraformaldehyde, and amines. organic-chemistry.org This method allows for the divergent synthesis of either imidazoles or dihydroimidazoles by controlling the reaction conditions. The proposed mechanism involves the formation of an iminylcopper intermediate, followed by nucleophilic addition and intramolecular cyclization. organic-chemistry.org

Another important copper-catalyzed reaction is the [3+2] cycloaddition of various components to form the imidazole ring. For example, a copper-catalyzed reaction between two different isocyanides can produce imidazoles in good yields. organic-chemistry.org Furthermore, copper-catalyzed oxidative cyclization approaches have been developed for the synthesis of functionalized imidazoles. beilstein-journals.orgnih.gov These reactions often proceed under aerobic conditions, using oxygen as a green oxidant. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Copper Catalyst | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| α,β-Unsaturated ketoxime | Paraformaldehyde | Amine | CuBr | DABCO, THF/DMSO, 130 °C | Substituted imidazole | Good |

| Terminal alkyne | Amidine | - | CuCl₂·2H₂O | Na₂CO₃, Pyridine, O₂ | 1,2,4-Trisubstituted imidazole | Good |

| N-Substituted imidazole | Diaryliodonium salt | - | Copper catalyst | - | Aryl imidazolium (B1220033) salt | Good |

Palladium-, Iron-, and Gold-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of this compound and its analogues is no exception. Palladium, iron, and gold catalysts, in particular, have demonstrated significant utility in forming the crucial carbon-nitrogen and carbon-carbon bonds inherent in the imidazole ring structure.

Palladium-Catalyzed Synthesis:

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-N bonds. The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of arylamines, and this methodology can be extended to the synthesis of aminoimidazoles. While direct palladium-catalyzed amination of a pre-formed 1-phenyl-1H-imidazol-5-yl precursor is a viable strategy, a more common approach involves the construction of the imidazole ring followed by functionalization.

A notable strategy for the regioselective synthesis of 1,5-diaryl-1H-imidazoles involves the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. This approach allows for the introduction of a phenyl group at the C5 position of a 1-substituted imidazole. For instance, the coupling of 1-phenyl-1H-imidazole with an appropriate aminophenyl halide or triflate in the presence of a palladium catalyst could theoretically yield the target compound.

A study on the palladium-catalyzed amination of unprotected bromoimidazoles has shown that various amines can be coupled with bromo-substituted imidazoles in moderate to excellent yields. This suggests that a synthetic route starting from 5-bromo-1-phenyl-1H-imidazole could be effectively aminated using a suitable nitrogen source under palladium catalysis.

Table 1: Representative Palladium-Catalyzed Synthesis of Aminoimidazole Analogues

| Starting Material | Amine Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst / tBuBrettPhos | THF | Room Temp | 87 |

| 2-Bromo-1H-imidazole | Morpholine | Pd precatalyst / tBuBrettPhos | THF | Room Temp | 85 |

Note: The data presented is for analogous aminoimidazole syntheses to illustrate the potential of palladium catalysis, as specific data for this compound was not available in the searched literature.

Iron-Catalyzed Synthesis:

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst in organic synthesis. Iron-catalyzed reactions often proceed via radical pathways, offering complementary reactivity to palladium catalysis. In the context of imidazole synthesis, iron catalysts have been employed for the construction of imidazole-fused ring systems through C-H amination and cyclization. nih.gov

While direct iron-catalyzed synthesis of this compound is not extensively documented, the principles of iron-catalyzed C-N bond formation are applicable. For instance, iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the amination of various heterocycles. This methodology could potentially be adapted for the C5-amination of 1-phenyl-1H-imidazole.

Gold-Catalyzed Synthesis:

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules, often proceeding through unique carbene or π-acid activation pathways. Gold catalysts have been utilized in the synthesis of functionalized 4-aminoimidazoles through a formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles. nih.gov This reaction provides regioselective access to highly functionalized aminoimidazoles.

Although a direct gold-catalyzed synthesis of this compound has not been specifically reported, the versatility of gold catalysis in forming substituted imidazoles suggests its potential applicability. Future research may explore gold-catalyzed multicomponent reactions or cycloadditions to construct the desired 1-phenyl-5-aminoimidazole scaffold.

Modern Catalytic Systems in this compound Synthesis

Beyond traditional transition metal catalysis, modern synthetic chemistry has embraced novel catalytic systems to improve efficiency, selectivity, and sustainability. Phase transfer catalysts and ionic liquids are at the forefront of these advancements, offering unique reaction environments and mechanisms.

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate.

In the synthesis of N-aryl imidazoles, PTC can be employed in N-arylation reactions. For instance, the reaction of an imidazole with an aryl halide under basic conditions can be significantly enhanced by the addition of a phase transfer catalyst. This approach can be particularly useful for the synthesis of the 1-phenyl-1H-imidazole core. Furthermore, chiral phase-transfer catalysts have been developed for the asymmetric synthesis of axially chiral imidazoles, demonstrating the versatility of this technique. nih.gov

Table 2: Application of Phase Transfer Catalysis in N-Arylation of Imidazole Analogues

| Imidazole Derivative | Aryl Halide | Catalyst | Base | Solvent System | Yield (%) |

|---|---|---|---|---|---|

| Imidazole | Iodobenzene | Tetrabutylammonium bromide (TBAB) | KOH | Toluene/Water | High |

| 2-Methylimidazole | Bromobenzene | Benzyltriethylammonium chloride (BTEAC) | NaOH | Dichloromethane/Water | Good |

Note: The data presented is for analogous N-arylation reactions to illustrate the potential of phase transfer catalysis, as specific data for this compound was not available in the searched literature.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional organic solvents.

In the context of imidazole synthesis, ionic liquids can act as both the solvent and the catalyst. Imidazolium-based ionic liquids are particularly relevant and can promote various transformations. For example, the condensation reaction of o-phenylenediamine (B120857) with aldehydes to form benzimidazoles has been shown to be efficiently promoted by ionic liquids. nih.gov This principle can be extended to the synthesis of other imidazole derivatives. Moreover, ionic liquids can be used as media for regioselective alkylation reactions, which could be a valuable tool in the synthesis of specifically substituted imidazoles. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By directly heating the reactants and solvent through dielectric heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields.

The application of MAOS to the synthesis of imidazole derivatives has been well-documented. For instance, the Buchwald-Hartwig amination, a key reaction for C-N bond formation, can be performed under microwave irradiation to dramatically shorten reaction times. A microwave-assisted Buchwald-Hartwig double amination has been reported to reduce reaction times from 24 hours to 10-30 minutes with moderate to excellent yields. nih.govnih.gov This suggests that the synthesis of this compound via amination of a suitable precursor could be significantly expedited using microwave technology.

A synthetic process for preparing 1-aryl-1H-pyrazole-5-amines, a structurally related class of compounds, has been developed using microwave irradiation. This method is efficient in both time and resources and utilizes water as a solvent, highlighting the green chemistry potential of MAOS. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination for an Analogous System

| Heating Method | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional | 24 h | 110 | 75 |

| Microwave | 20 min | 150 | 92 |

Note: The data is a representative example illustrating the typical enhancements observed with MAOS in similar C-N coupling reactions.

Regiochemical Control in the Synthesis of this compound Derivatives

Regiochemical control is a critical aspect of the synthesis of substituted imidazoles, as multiple isomers can often be formed. The synthesis of this compound derivatives requires precise control to ensure the desired 1,5-disubstitution pattern.

Several strategies have been developed to achieve regioselective synthesis of substituted imidazoles. One effective method is the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. This reaction has been shown to proceed with high regioselectivity, favoring arylation at the C5 position. The reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species onto the imidazole ring.

Another approach to achieve regioselectivity is through the use of directing groups. A 2-hydroxyaryl group has been shown to direct the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. rsc.orgacs.org While not directly applicable to the synthesis of the parent this compound, this principle of using a directing group to control the regiochemical outcome of a reaction is a powerful tool in organic synthesis.

Furthermore, the choice of starting materials and reaction conditions in multi-component reactions can significantly influence the regioselectivity of the final product. Careful optimization of these parameters is crucial for the selective synthesis of 1,5-disubstituted imidazoles.

In Depth Theoretical and Computational Investigations of 1 Phenyl 1h Imidazol 5 Amine

Quantum-Chemical Characterization of Electronic Structure and Bonding

Quantum-chemical calculations are powerful tools for understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and reactivity. For phenyl-imidazole derivatives, these computational approaches have been extensively used to complement experimental findings. mdpi.comtandfonline.com

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for predicting the optimized geometry and electronic properties of molecules. Calculations, typically using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d), can determine key structural parameters. mdpi.comtandfonline.commdpi.com For 1-Phenyl-1H-imidazol-5-amine, the geometry is defined by the bond lengths and angles within the imidazole (B134444) and phenyl rings, as well as the crucial dihedral angle between the planes of these two rings.

In related 1-phenyl-imidazole structures, the angle between the mean planes of the imidazole and arene rings can vary significantly, for instance, from 24.58° to 43.67°, depending on the substituents and crystal packing forces. iucr.org The bond lengths within the imidazole ring are generally consistent across various derivatives. biointerfaceresearch.comiucr.org The C-N bond of the amino group is expected to have some double bond character due to conjugation with the imidazole π-system. mdpi.comresearchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for Phenyl-Imidazole Analogs This table presents typical values based on published data for closely related structures, as direct experimental data for the title compound is not widely available.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Lengths (Å) | C-N (Imidazole Ring) | 1.31 - 1.40 Å | biointerfaceresearch.commdpi.com |

| C-C (Imidazole Ring) | ~1.35 Å | mdpi.com | |

| C-C (Phenyl Ring) | 1.39 - 1.41 Å | mdpi.com | |

| C-N (Amino Group) | ~1.38 Å | mdpi.com | |

| Dihedral Angle (°) | Phenyl Ring vs. Imidazole Ring | 20° - 50° | iucr.orgsapub.org |

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions. tandfonline.com In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com

For this compound, the MEP would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the imidazole ring and the lone pair of the exocyclic amino group. These sites are the primary hydrogen bond acceptors. mdpi.comresearchgate.net

Positive Potential: Located on the hydrogen atoms of the amino group, making them potent hydrogen bond donors. mdpi.com The phenyl ring generally exhibits a more neutral potential, though the π-system can engage in stacking interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and stability; a smaller gap suggests higher reactivity. mdpi.comajchem-a.com

In this compound, the HOMO is expected to be distributed primarily over the electron-rich amino group and the imidazole ring. The LUMO is likely localized on the phenyl-imidazole system. The presence of the electron-donating amino group would raise the energy of the HOMO, likely resulting in a moderate HOMO-LUMO gap, indicative of a chemically stable yet reactive molecule. biointerfaceresearch.com

Table 2: Representative FMO Energies from DFT Calculations on Analogous Imidazole Derivatives Values are illustrative and depend on the specific molecule and computational method.

| Molecular Orbital | Typical Energy (eV) | Reference |

| HOMO | -5.8 to -6.2 eV | biointerfaceresearch.commdpi.com |

| LUMO | -1.1 to -1.5 eV | biointerfaceresearch.commdpi.com |

| Energy Gap (ΔE) | 4.3 to 4.7 eV | biointerfaceresearch.commdpi.com |

Studies on Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of a molecule is governed by a delicate balance of intermolecular forces. For this compound, hydrogen bonding and π-stacking interactions are expected to be the dominant forces dictating its supramolecular architecture. mdpi.com

Investigation of Stacking Interactions and Crystal Packing

Alongside hydrogen bonding, π-π stacking interactions between the aromatic systems (phenyl and imidazole rings) play a significant role in the crystal packing of phenyl-imidazole derivatives. nih.gov These interactions typically occur in an offset face-to-face arrangement to minimize electrostatic repulsion. iucr.org

Crystallographic studies of similar compounds reveal that these stacking interactions are characterized by specific geometric parameters, such as centroid-to-centroid distances typically in the range of 3.7 to 3.9 Å. iucr.org The final crystal structure arises from the interplay of the directional, strong hydrogen bonds and the weaker, less directional stacking forces, which together create a stable, three-dimensional supramolecular assembly. mdpi.comresearchgate.net

Prediction of Chemical Reactivity Descriptors and Stability Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of molecules. By analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to determine a range of reactivity descriptors that elucidate a compound's stability and potential for chemical interaction. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The gap between these two orbitals (ΔE) is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower reactivity. dergipark.org.trresearchgate.net

Global reactivity descriptors such as electronegativity (χ) and the electrophilicity index (ω) are derived from the ionization potential (I) and electron affinity (A). These, in turn, can be approximated from the energies of the HOMO and LUMO (I = -E(HOMO), A = -E(LUMO)). researchgate.net

Electronegativity (χ) : Measures a molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I+A)/2. researchgate.net

Chemical Potential (μ) : Defined as the negative of electronegativity (μ = -χ), it represents the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity to react. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, categorizing molecules as strong or weak electrophiles. It is calculated using the formula ω = μ² / 2η, where η is the chemical hardness. researchgate.net Studies on related imidazole derivatives have shown that a high electrophilicity value can correlate with significant biological activity, such as antimicrobial or anticancer properties. researchgate.net

The following table presents reactivity parameters calculated for a related compound, 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol, which illustrates the typical values obtained through DFT calculations. researchgate.net

| Parameter | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 5.032 | I = -E(HOMO) |

| Electron Affinity (A) | 2.379 | A = -E(LUMO) |

| Electronegativity (χ) | 3.705 | χ = (I+A)/2 |

| Chemical Potential (μ) | -3.705 | μ = -χ |

| Electrophilicity Index (ω) | 5.174 | ω = μ²/2η |

Data derived from a study on a substituted diphenyl-imidazole derivative. researchgate.net

Global Reactivity:

Chemical Hardness (η) and Softness (σ) : These are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated as η = (I-A)/2, while softness is its reciprocal (σ = 1/η). A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. dergipark.org.trresearchgate.net The high stability of a hard molecule is related to its high ionization potential. researchgate.net

The table below summarizes key global stability and reactivity parameters for the same analogous imidazole compound. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.032 | Electron-donating ability |

| E(LUMO) | -2.379 | Electron-accepting ability |

| Energy Gap (ΔE) | 2.653 | Chemical stability and reactivity |

| Chemical Hardness (η) | 1.326 | Resistance to deformation |

| Chemical Softness (σ) | 0.754 | Polarizability |

Data derived from a study on a substituted diphenyl-imidazole derivative. researchgate.net

Local Reactivity: Local reactivity is often predicted using Fukui functions, which identify the most electrophilic and nucleophilic sites in a molecule. While specific Fukui function data for this compound is not available, general principles of imidazole chemistry suggest the nitrogen atoms of the imidazole ring are key sites for interaction. The sp² nitrogen (N-3) typically acts as a hydrogen bond acceptor, while the N-1 nitrogen can act as a hydrogen bond donor, playing crucial roles in molecular recognition and catalysis. nih.gov

Conformational Analysis and Solvent Effects on Molecular Energetics

The three-dimensional structure and energetic profile of this compound are not static. They are influenced by the rotation of substituents and the surrounding solvent environment.

Solvent Effects on Molecular Energetics: The polarity of the solvent can have a profound effect on the stability and electronic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Studies on related phenyl-imidazole derivatives show that polar solvents can stabilize specific tautomeric or conformational forms, often through hydrogen bonding. For instance, in one study, the enol tautomer of an imidazolone (B8795221) derivative was found to be significantly stabilized in the polar solvent DMSO compared to its stability in the gas phase or in chloroform.

Solvents also influence key electronic parameters. Theoretical calculations on an anticonvulsant agent containing a phenyl-imidazole moiety demonstrated that the dipole moment increases significantly when moving from the gas phase to polar solvents like DMSO and acetonitrile (B52724), indicating stronger intermolecular interactions in solution. mdpi.com This change in electronic distribution also affects the reactivity descriptors.

The table below illustrates the effect of different media on the calculated global reactivity descriptors and dipole moment for (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide. mdpi.com

| Parameter | Gas Phase | DMSO | Acetonitrile |

|---|---|---|---|

| Electronegativity (eV) | 3.8327 | 3.8821 | 3.9125 |

| Chemical Hardness (eV) | 2.3392 | 2.2227 | 2.1886 |

| Electrophilicity Index (eV) | 4.7797 | 5.0945 | 5.2418 |

| Dipole Moment (Debye) | 6.6951 | 8.4925 | 8.6364 |

Data from a study on a related phenyl-imidazole derivative, illustrating the trend of solvent effects. mdpi.com

Reactivity and Strategic Chemical Transformations of 1 Phenyl 1h Imidazol 5 Amine

Chemoselective Functionalization of the Imidazole (B134444) Core and Substituents

The strategic functionalization of 1-Phenyl-1H-imidazol-5-amine allows for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical science. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve chemoselectivity.

Amino Group Derivatization (e.g., Acylation, Alkylation)

The exocyclic amino group at the C5 position is a primary site for functionalization. Standard reactions such as acylation and alkylation can be employed to introduce a variety of substituents.

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides. For instance, reaction with benzoylglycine in the presence of sodium acetate (B1210297) and acetic anhydride (B1165640) can lead to the formation of imidazolone (B8795221) derivatives. scirp.org This transformation is a key step in the synthesis of more complex heterocyclic systems.

Alkylation: Nucleophilic substitution reactions on the amino group with alkyl halides, typically in the presence of a base, can yield N-alkylated derivatives. evitachem.com This allows for the introduction of various alkyl chains, modifying the lipophilicity and steric profile of the molecule.

A summary of typical amino group derivatization reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acyl Chloride | N-Acylaminoimidazole |

| Acylation | Acetic Anhydride | N-Acetylaminoimidazole |

| Alkylation | Alkyl Halide | N-Alkylaminoimidazole |

Phenyl Ring Functionalization via Electrophilic or Nucleophilic Substitution

The N-phenyl substituent offers another avenue for structural modification. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the imidazole ring to which it is attached.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be performed on the phenyl ring. The directing effect of the imidazole ring will influence the position of substitution, typically favoring the para and ortho positions. For example, the synthesis of 4-(4-fluorophenyl)-1H-imidazole has been achieved from 2-bromo-(4-fluorophenyl)ethanone. nih.gov

Nucleophilic Aromatic Substitution: While less common for simple phenyl rings, nucleophilic aromatic substitution can be achieved if the phenyl ring is appropriately activated with strong electron-withdrawing groups.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, provide a versatile method for introducing a wide range of substituents onto the phenyl ring. These reactions typically involve the pre-functionalization of the phenyl ring with a halide or boronic acid derivative. For instance, Suzuki coupling has been used to synthesize thioether substituted phenyl derivatives. nih.gov

Cycloaddition and Annulation Reactions Employing this compound as a Building Block

The inherent reactivity of the 5-aminoimidazole scaffold makes it a valuable building block for the construction of more complex, fused heterocyclic systems. These reactions often leverage the nucleophilicity of the amino group and the reactivity of the imidazole ring.

Synthesis of Fused Polycyclic Heterocyclic Systems (e.g., Purine (B94841) Analogues)

5-Aminoimidazoles are well-established precursors for the synthesis of purines and their analogues. uniroma1.itsapub.orgnih.govnih.gov This is typically achieved by reacting the 5-aminoimidazole with a one-carbon synthon, which can be provided by reagents like formic acid or its derivatives. uniroma1.it This annulation reaction closes the second five-membered ring to form the purine core.

For example, amino imidazole carbonitrile derivatives have been used as synthons for the preparation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones by reacting with formic acid. uniroma1.it Similarly, pyrazolo[1,5-a]pyrimidines, which are considered purine analogs, have been synthesized from 5-aminopyrazole derivatives. sapub.org

A general scheme for purine analogue synthesis is shown below:

| Reactant 1 | Reactant 2 | Product |

| 5-Aminoimidazole derivative | Formic Acid | Purine analogue |

| 5-Aminoimidazole derivative | Cyanoguanidine and Aldehyde | Triazolo[1,5-a] evitachem.comuniroma1.itnih.govtriazine derivative |

Dimerization and Oligomerization Pathways of Aminoimidazoles

Under certain conditions, aminoimidazoles can undergo dimerization or oligomerization reactions. These reactions can proceed through various pathways, including oxidative coupling or the formation of new heterocyclic rings.

Copper-promoted dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine has been shown to produce pyrazole-fused pyridazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com While this example is for a pyrazole (B372694) derivative, similar reactivity can be anticipated for this compound under oxidative conditions. The dimerization of Leishmania infantum trypanothione (B104310) reductase has been disrupted by imidazole-phenyl-thiazole derivatives, highlighting the potential for imidazole-containing scaffolds to participate in protein-protein interactions. acs.org

Mechanistic Studies of Reaction Pathways Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The synthesis of imidazoles from 1-sulfonyl triazoles and nitriles is proposed to proceed through a rhodium iminocarbenoid intermediate. organic-chemistry.org In the context of cycloaddition reactions for the synthesis of N-substituted 1-amino-1H-imidazol-2(3H)-thiones, the reaction of α-haloketones with potassium thiocyanate (B1210189) and monosubstituted arylhydrazines is thought to proceed via the formation of conjugated azoalkenes and a dipolarophile isothiocyanic acid intermediate, which then undergo a [3+2] cycloaddition. mdpi.com

In the rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulphonyl-1,2,3-triazoles to form imidazoles, the proposed mechanism involves the insertion of the rhodium catalyst into the triazole to form a carbenoid. This is followed by attack of the oxadiazole, ring-opening, and subsequent cyclization to yield the imidazole product. rsc.org

For the synthesis of 2,4,5-trisubstituted imidazoles from ketones and amines with elemental sulfur, the reaction likely proceeds through the formation of an enamine, followed by reaction with sulfur to form a thioamide intermediate, which then cyclizes and aromatizes to the imidazole. rsc.org

Advanced Spectroscopic and X Ray Diffraction Methodologies for Structural Elucidation of 1 Phenyl 1h Imidazol 5 Amine

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The initial and most crucial step in this methodology is the growth of high-quality single crystals suitable for diffraction analysis. For the analogue compound, single crystals were obtained by slow evaporation from an acetonitrile (B52724) solution. mdpi.com The subsequent X-ray diffraction experiment reveals the fundamental crystallographic parameters that define the crystal system.

The structure is typically solved using direct methods and refined by full-matrix least-squares procedures, often employing software packages like SHELXTL. mdpi.com For the analogue, 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (referred to as 3 in the source literature), the analysis confirmed its molecular structure and provided detailed crystallographic data. mdpi.com The crystals were found to be monoclinic, belonging to the P2₁/n space group. mdpi.com

Interactive Table: Crystallographic Data for the Analogue Compound

| Parameter | Value mdpi.com |

|---|---|

| Chemical Formula | C₁₅H₁₂N₆ |

| Formula Weight | 276.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| Volume (ų) | 1293.6(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

This analysis also reveals key intramolecular features. For instance, in many phenyl-imidazole derivatives, the phenyl ring is twisted relative to the imidazole (B134444) ring due to steric hindrance. mdpi.comiucr.org In the analogue compound, the phenyl substituent is turned relative to the heterocyclic ring, a conformation influenced by steric repulsion between adjacent groups. mdpi.com The dihedral angles between the phenyl and imidazole planes are a critical parameter derived from this data, typically ranging from 15° to 50° in related structures. iucr.org

Beyond defining the molecular structure, X-ray diffraction data provides invaluable insight into the supramolecular assembly, detailing how molecules pack together in the crystal. These intermolecular interactions, such as hydrogen bonds and π-π stacking, govern the material's physical properties. iucr.org

In the crystal structure of the analogue compound, classical hydrogen bonds play a primary role in forming the main structural motif. mdpi.comresearchgate.net Specifically, N-H···N and C-H···N interactions are significant. mdpi.comresearchgate.net The amino group, for example, can act as a hydrogen bond donor, while the nitrogen atoms within the heterocyclic systems can act as acceptors. Stacking interactions between the aromatic and heterocyclic rings also contribute significantly to the stability of the crystal packing. mdpi.com

The study of related compounds shows that these interactions can lead to the formation of specific packing patterns, such as infinite chains or layered motifs. Furthermore, the analysis can reveal the presence of solvent molecules within the crystal lattice, forming solvates, which can create cavities and channels within the structure. mdpi.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers a detailed view of the molecule's structure and dynamics in solution. This is crucial as many chemical and biological processes occur in the solution phase. The analysis is typically performed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. For the analogue compound and related structures, spectra are often recorded in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). mdpi.comiucr.org

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is sensitive to the electron density around it, while the multiplicity (singlet, doublet, etc.) arises from spin-spin coupling with neighboring protons, revealing connectivity.

For a compound like 1-Phenyl-1H-imidazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring, the imidazole ring, and the amine group.

Aromatic Protons: The protons on the phenyl group typically appear as a complex multiplet in the range of δ 7.0–8.5 ppm. tjpr.orgscirp.org

Imidazole Protons: The protons on the imidazole ring would resonate in a characteristic region, often between δ 7.0 and 8.0 ppm. iucr.org

Amine Protons: The NH₂ protons of the amino group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

In the case of this compound, the ¹³C NMR spectrum would display signals corresponding to the carbons of the phenyl and imidazole rings.

Phenyl Carbons: The signals for the six carbons of the phenyl ring would typically be found in the aromatic region of δ 115–140 ppm. iucr.org

Imidazole Carbons: The carbons of the imidazole ring would also appear in the downfield region, with chemical shifts influenced by the adjacent nitrogen atoms. iucr.orgresearchgate.net For example, in a related imidazole derivative, the imidazole carbon signals were observed between δ 118 and 136 ppm. iucr.org

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Expected Chemical Shift (δ, ppm) iucr.org |

|---|---|

| Phenyl C-H | ~114 - 132 |

| Phenyl C-N (ipso-carbon) | ~130 - 142 |

| Imidazole C-H | ~117 - 136 |

| Imidazole C-N | (Varies based on substitution) |

While 1D NMR spectra provide essential information, complex molecules often exhibit overlapping signals that are difficult to assign definitively. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the proton connectivity through the phenyl and imidazole rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. It provides an unambiguous link between the proton and carbon skeletons of the molecule. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. rsc.org

By systematically applying these 1D and 2D NMR techniques, a complete and confident assignment of all proton and carbon signals can be achieved, thus confirming the covalent structure of the molecule in solution. researchgate.netrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular vibrations of a compound. mdpi.com By analyzing the absorption or scattering of light, a unique spectral fingerprint of the molecule is obtained. For this compound, these spectra reveal characteristic vibrations of the primary amine, the monosubstituted phenyl ring, and the imidazole core.

Theoretical and experimental studies on structurally similar imidazole derivatives provide a robust framework for interpreting the vibrational spectra of this compound. mdpi.commdpi.com The key functional groups—amine (-NH2), phenyl (-C6H5), and imidazole (-C3H3N2)—give rise to distinct and identifiable bands.

Key Vibrational Modes and Assignments:

N-H Vibrations: The primary amine group is readily identified by its stretching and bending vibrations. Typically, N-H stretching vibrations appear as medium to strong bands in the 3200-3500 cm⁻¹ region of the IR spectrum. For related substituted aminoimidazoles, N-H stretching bands have been observed around 3340 cm⁻¹. arkat-usa.org

C-H Vibrations: Aromatic C-H stretching from the phenyl ring generally produces multiple weak bands in the 3000-3100 cm⁻¹ range. mdpi.com The C-H stretching within the imidazole ring is also expected in this region. C-H in-plane bending vibrations are typically found between 1000 and 1300 cm⁻¹. mdpi.com

C=C and C=N Vibrations: The stretching vibrations of the aromatic C=C bonds in the phenyl ring and the C=N and C=C bonds within the imidazole ring are characteristic and appear in the 1400-1625 cm⁻¹ region. mdpi.comresearchgate.net For similar phenyl-imidazole structures, these bands are observed at approximately 1450-1600 cm⁻¹. Specifically, C=N stretching in related imidazoles has been assigned to bands around 1614 cm⁻¹. arkat-usa.org

Ring Vibrations: The skeletal vibrations of the phenyl and imidazole rings, resulting from coupled C-C and C-N stretching and bending, occur in the 1000-1300 cm⁻¹ range. mdpi.com These vibrations are sensitive to substitution patterns on the rings.

The complementary nature of IR and Raman spectroscopy is crucial. While N-H and other polar group vibrations are often strong in the IR spectrum, the symmetric vibrations of the aromatic rings can be more prominent in the Raman spectrum, allowing for a more complete vibrational analysis. mdpi.com

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Source(s) |

| N-H Stretching | Primary Amine | 3200 - 3500 | arkat-usa.org |

| Aromatic C-H Stretching | Phenyl & Imidazole | 3000 - 3100 | mdpi.com |

| C=C and C=N Stretching | Phenyl & Imidazole | 1400 - 1625 | mdpi.com |

| C-H In-plane Bending | Phenyl & Imidazole | 1000 - 1300 | mdpi.com |

| Ring Skeletal Vibrations | Phenyl & Imidazole | 1000 - 1300 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation. For this compound, HRMS provides unambiguous confirmation of its molecular formula and offers insights into its gas-phase ion chemistry.

Exact Mass Determination:

The molecular formula of this compound is C₉H₉N₃. chembk.com The calculated monoisotopic mass for the protonated molecule, [M+H]⁺, is a critical value determined by HRMS. Based on the elemental composition, the theoretical exact mass can be calculated with high precision. For the isomeric compound 1-phenyl-1H-imidazol-2-amine (C₉H₉N₃), the computed exact mass is 159.079647300 Da. nih.gov An HRMS experiment for this compound would be expected to yield a measured mass for the [M+H]⁺ ion that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental formula C₉H₁₀N₃⁺. mdpi.comacs.org

Fragmentation Pathways:

Tandem mass spectrometry (MS/MS) experiments, where the protonated molecular ion is isolated and fragmented, reveal characteristic fragmentation pathways. While specific fragmentation data for this compound is not widely published, analysis of related structures allows for the prediction of likely fragmentation patterns. GC-MS data for the isomer 5-phenyl-1H-imidazol-2-amine shows major fragment ions at m/z 159 (molecular ion), 104, and 56. nih.gov

Predicted fragmentation for this compound could include:

Loss of Phenyl Group: Cleavage of the N-C bond between the imidazole and phenyl rings.

Loss of Amine Group: Expulsion of the -NH₂ group.

Ring Fission: Fragmentation of the imidazole ring structure, a common pathway for N-heterocyclic compounds. researchgate.net

Formation of Phenyl-containing Fragments: Generation of ions such as the phenyl cation (C₆H₅⁺, m/z 77) or related species.

The precise fragmentation pattern provides a structural fingerprint that helps distinguish it from isomers and confirms the connectivity of the amine, phenyl, and imidazole moieties.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z (Da) | Fragmentation Pathway | Source(s) |

| [M+H]⁺ | C₉H₁₀N₃⁺ | 160.0875 | Protonated molecular ion | chembk.comnih.gov |

| [M]⁺˙ | C₉H₉N₃⁺˙ | 159.0796 | Molecular ion (electron ionization) | nih.govnih.gov |

| Fragment Ion | C₇H₆N⁺ | 104.0500 | Possible loss of HCN and NH₂ from molecular ion | nih.gov |

Strategic Applications of 1 Phenyl 1h Imidazol 5 Amine As a Versatile Chemical Scaffold

Design and Synthesis of Advanced Heterocyclic Architectures

The inherent reactivity and structural features of the 1-phenyl-1H-imidazol-5-amine core make it an excellent starting point or key structural motif for creating a diverse range of larger, more complex heterocyclic systems.

Construction of Benzimidazole-Triazole Hybrid Frameworks

The development of hybrid molecules that combine different pharmacophores into a single entity is a prominent strategy in medicinal chemistry to enhance biological activity. The fusion of benzimidazole (B57391) and triazole rings has led to compounds with a wide array of pharmacological properties. mdpi.commdpi.com While direct synthesis starting from this compound is not extensively documented, related structures containing the phenyl-triazole-amine moiety linked to a benzimidazole core have been successfully synthesized.

For instance, a one-step method has been developed for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine. mdpi.comresearchgate.net This method involves the base-promoted cyclization of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with azidobenzene (B1194522) in methanol. researchgate.net The resulting hybrid molecule incorporates the key structural elements of a phenyl group attached to a nitrogen heterocycle and an amine group, showcasing the utility of this arrangement in creating dipharmacophore substances with innovative potential. mdpi.com Such hybrid frameworks are of significant interest, with studies confirming potent activity against targets like the hepatitis B virus (HBV). mdpi.com

Role as a Precursor for Purine (B94841) Derivatives

The 5-aminoimidazole moiety is a well-established and crucial precursor for the synthesis of purines, a class of compounds fundamental to nucleic acids and numerous bioactive molecules. mdpi.com The synthetic utility of 5-aminoimidazoles lies in their ability to undergo cyclization with various one-carbon (C1) reagents to form the six-membered pyrimidine (B1678525) ring of the purine system. mdpi.comgoogle.com

Derivatives of this compound, particularly those containing a carboxamide or carbonitrile group at the 4-position, are ideal substrates for this transformation. The general synthetic route involves the condensation of the 5-aminoimidazole derivative with reagents like triethyl orthoformate or formic acid, which provide the necessary carbon atom to close the second ring. google.comresearchgate.net For example, 5-aminoimidazole-4-carboxamide (B1664886) derivatives can be cyclized with triethyl orthoformate in an organic acid like acetic acid to produce the corresponding hypoxanthine (B114508) derivatives. google.com Similarly, 5-aminoimidazole-4-carbonitrile can react with various isochalcogenocyanates to yield 1-chalcogenapurines and other purine analogues. clockss.org This established reactivity underscores the potential of this compound as a foundational scaffold for generating diverse libraries of purine derivatives for biological screening. researchgate.net

Synthesis of Imidazo-Fused Ring Systems

The bifunctional nature of the this compound scaffold, possessing both a reactive amine and multiple ring nitrogens, facilitates its use in constructing a variety of imidazo-fused ring systems. These fused heterocyclic compounds, such as imidazo[1,2-a]imidazoles, are of significant interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govfrontiersin.org

A powerful method for creating such systems is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction (3-CR) involving a 2-aminoazole, an aldehyde, and an isocyanide. researchgate.net While this specific reaction utilizes 2-aminoimidazoles, the underlying principle of using an aminoimidazole as a nucleophilic component to build fused rings is broadly applicable. Efficient protocols have been developed using zirconium(IV) chloride as a catalyst to synthesize libraries of 5-aminoimidazo[1,2-a]imidazole derivatives from various 2-aminoimidazoles, aldehydes, and isocyanides. nih.govresearchgate.net The amine group of a scaffold like this compound can be similarly envisioned to participate in cyclization reactions, leading to novel N-fused ring systems with wide structural diversity and potential pharmacological value. nih.gov

Scaffold Engineering in Chemical Biology and Drug Discovery Research

The this compound structure is not only a building block but also a tunable scaffold. Through deliberate chemical modifications, its properties can be engineered for specific applications in chemical biology and drug discovery.

Rational Design Principles for Modulating Molecular Properties

Rational drug design relies on understanding and systematically modifying a chemical scaffold to optimize its interaction with a biological target and improve its pharmacokinetic profile. The this compound scaffold offers multiple sites for such modification. Structure-activity relationship (SAR) studies have shown that substitutions on the imidazole (B134444) ring are crucial for activity, with lipophilic groups often enhancing potency. humanjournals.com

Key principles for modulating the molecular properties of this scaffold include:

Scaffold Morphing and Hopping : By making small, strategic changes to the core (e.g., changing the imidazole to a pyrazole (B372694) or pyrrole), chemists can explore new chemical space while retaining key binding interactions. Analysis of related structures like 5-phenyl-1H-imidazole has shown that even slight isomeric changes can drastically alter biological activity, demonstrating the importance of precise scaffold arrangement. acs.org

Substitution on the Phenyl Ring : Introducing various electron-donating or electron-withdrawing substituents onto the N1-phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.comacs.org This allows for the fine-tuning of the compound's binding affinity and pharmacokinetic properties.

Modification of the Amine Group : The 5-amino group can be acylated, alkylated, or used as a handle to attach other functional groups or linkers, enabling the creation of targeted probes or more complex drug conjugates.

These rational design approaches allow for the systematic optimization of the this compound scaffold to develop potent and selective modulators of biological targets. nih.govresearchgate.net

In Silico Assessment of Molecular Attributes (e.g., Predicted Blood Brain Barrier Penetrance)

In modern drug discovery, in silico (computational) methods are indispensable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities before their synthesis, saving time and resources. rsc.org For compounds targeting the central nervous system (CNS), predicting blood-brain barrier (BBB) penetration is particularly critical. frontiersin.orgscirp.org

The BBB permeability of derivatives based on the this compound scaffold can be estimated using various computational models. These models calculate key molecular descriptors that influence BBB passage, such as:

Lipophilicity (LogP) : A measure of a compound's solubility in lipids versus water. An optimal LogP range is crucial for membrane permeation. researchgate.net

Topological Polar Surface Area (TPSA) : An indicator of a molecule's polarity. Lower TPSA values are generally associated with better BBB penetration. scirp.org

Molecular Weight (MW) : Smaller molecules tend to cross the BBB more easily. researchgate.net

Hydrogen Bond Donors/Acceptors : A high number of hydrogen bonds can hinder BBB permeation.

Specialized software can integrate these descriptors to provide a quantitative prediction, often expressed as a LogBB value (the logarithm of the ratio of the drug concentration in the brain to that in the blood). researchgate.net A LogBB value greater than 0.3 generally indicates good BBB permeability, while a value below -1.0 suggests poor permeability. researchgate.net

The following interactive table illustrates how in silico tools can predict the drug-like properties of this compound and hypothetical derivatives, demonstrating how chemical modifications can be assessed computationally to optimize for CNS activity.

Note: The data in the table is illustrative and based on general predictions for these structures. Actual values would require specific software calculations.

This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising drug-like properties, accelerating the discovery of new therapeutics. researchgate.nettandfonline.com

Potential Contributions to Functional Materials Science

The unique structural characteristics of this compound, featuring a reactive amine group and a phenyl-substituted imidazole core, position it as a promising building block for a new generation of functional materials. While direct, extensive research on this specific compound in materials science is emerging, the known applications of similar phenyl-imidazole derivatives provide a strong indication of its potential contributions. These contributions lie primarily in the development of advanced polymers and novel functional organic molecules with tailored electronic and optical properties.

The imidazole ring itself is a significant structural element in a variety of functional materials. mdpi.com The introduction of a phenyl group to the imidazole ring can impart unique properties to the resulting compounds. mdpi.comrsc.org This strategic combination of moieties suggests that this compound could be a versatile scaffold for creating materials with applications in electronics, optics, and more.

One of the key potential applications of this compound is in the synthesis of advanced polymers. The amine group provides a reactive site for polymerization reactions, allowing for its incorporation into various polymer backbones. For instance, research on related N-phenyl-poly(benzimidazole imide)s has shown that the incorporation of an N-phenyl group can lead to polymers with desirable properties such as high glass-transition temperatures and low water absorption. rsc.org This is a significant advantage over traditional poly(benzimidazole imide)s, which tend to have a high affinity for water due to the presence of N-H groups that can form hydrogen bonds. rsc.org By using this compound as a monomer, it is conceivable to synthesize polymers that exhibit similar enhanced thermal stability and reduced moisture uptake, making them suitable for applications in demanding environments.

The phenyl-imidazole scaffold is also a key component in the development of materials for organic electronics. The delocalized π-electron system of the imidazole and phenyl rings suggests that polymers and molecules derived from this compound could possess interesting electronic and photophysical properties. For example, triarylimidazole-containing polymers have been investigated for their chemical stability and temperature-dependent UV-Vis absorbance. tandfonline.com This opens up possibilities for using this compound to create materials for sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Furthermore, the structure of this compound lends itself to the synthesis of functional dyes. A recent study demonstrated the synthesis of a new class of green-colored 2-aminoimidazole azo-dyes through a domino reaction. rsc.org Although this research used a different imidazole derivative, it highlights the potential of the amino-imidazole scaffold in creating chromophores. The phenyl group in this compound could further modulate the electronic properties and color of such dyes.

The potential applications of materials derived from this compound are summarized in the table below, based on the properties observed in structurally related compounds.

| Potential Material Class | Key Structural Feature Utilized | Potential Properties | Potential Applications |

| Advanced Polymers (e.g., Polyimides, Polyamides) | Amine group for polymerization; Phenyl-imidazole core | High thermal stability, low water absorption, improved processability | Aerospace components, high-performance insulators, membranes |

| Organic Conductors and Semiconductors | Conjugated π-system of phenyl and imidazole rings | Tunable electronic properties, charge transport capabilities | Organic field-effect transistors (OFETs), sensors, conductive coatings |

| Functional Dyes | Chromophoric potential of the amino-imidazole scaffold | pH-responsive coloration, specific light absorption | Smart textiles, chemical sensors, optical data storage |

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Nitrogen atoms in the imidazole ring as coordination sites | Porosity, catalytic activity, specific guest binding | Gas storage and separation, catalysis, chemical sensing |

While the direct synthesis and characterization of these materials from this compound require further investigation, the foundational chemistry of phenyl-imidazoles strongly supports its potential as a versatile and valuable component in the field of functional materials science.

Emerging Research Directions and Future Perspectives for 1 Phenyl 1h Imidazol 5 Amine Research

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of imidazole (B134444) derivatives is undergoing a green transformation, moving away from traditional methods that often rely on harsh conditions and hazardous materials. The goal is to develop protocols that are not only efficient but also environmentally friendly, reducing waste and energy consumption.

Recent progress in the green synthesis of N-heterocycles highlights several promising strategies. These include the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reaction times and increase yields. Solvent-free reactions or the use of benign solvents like water or polyethylene (B3416737) glycol (PEG) are also gaining prominence. For instance, the synthesis of 2,3,5-triphenyl imidazole using a green chemistry approach with water as a solvent resulted in a 90.90% yield, significantly higher than the 69.60% yield from conventional methods using organic solvents.

Catalysis is at the heart of many of these green methodologies. Researchers are exploring the use of reusable and non-toxic catalysts, such as natural organic acids (e.g., citric acid, malic acid), ionic liquids (ILs), and heterogeneous catalysts. Ionic liquids, for example, can act as both catalyst and solvent, are often reusable, and can lead to high-yield synthesis of substituted imidazoles under mild conditions. Similarly, multicomponent reactions (MCRs) are being developed that assemble complex imidazole structures in a single, atom-economical step, further minimizing waste.

Table 1: Comparison of Green Synthesis Methods for Imidazole Derivatives

| Method | Catalyst/Medium | Key Advantages | Yield Range | Reference(s) |

| Microwave-Assisted Synthesis | Water (Green Solvent) | Rapid reaction, high yield, environmentally friendly. | ~91% | |

| Ultrasound-Promoted Synthesis | Ionic Liquids (ILs) | High yields, clean reaction profiles, reusable catalyst. | 81-96% | |

| Solvent-Free Synthesis | Natural Organic Acids | Environmentally friendly catalyst, short reaction time. | Good to Excellent | |

| Multicomponent Reaction | Erbium Triflate | High efficiency, eco-friendly, simple procedure. | up to 88% | |

| Ionic Liquid-Catalyzed | [(Et)₂NH₂]⁺H₂PO₄⁻ | Low catalyst cost, reusability, non-chromatographic purification. | 86-98% |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, large-scale in silico analysis. For imidazole-based compounds, these computational tools are being used to design novel derivatives and predict their properties, significantly accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in this field. By training algorithms on datasets of known imidazole derivatives and their biological activities, researchers can build predictive models. These models can then screen virtual libraries of new compounds to identify candidates with high predicted potency or desired properties before they are synthesized, saving considerable time and resources. For example, a QSAR model was successfully built for a series of 177 imidazole derivatives to rationalize their anti-melanoma activity and design new, potentially more active analogues.

Beyond QSAR, AI is used for a range of predictions, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This allows for the early identification of compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles. Molecular docking and dynamics simulations, often guided by ML, provide insights into how imidazole derivatives interact with biological targets at the molecular level, aiding in the rational design of more effective compounds. The integration of ML with high-throughput screening data can further refine predictive models and guide experimental efforts.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-Phenyl-1H-imidazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted imidazole precursors. For example, 5-aminoimidazole derivatives can be synthesized via condensation of α-aminoketones with phenyl isocyanates under acidic conditions. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalysts (e.g., p-toluenesulfonic acid) critically affect yield and purity. Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional methods .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

Methodological Answer:

- NMR: The presence of a singlet at δ 7.3–7.8 ppm (aromatic protons) and a broad peak at δ 5.0–5.5 ppm (NH2 group) are diagnostic. Differentiation from pyrazole analogs (e.g., 1-Phenyl-1H-pyrazol-5-amine) requires observing imidazole-specific C-H coupling in 2D NMR (e.g., HSQC) .

- IR: Stretching vibrations at 3300–3400 cm⁻¹ (NH2) and 1600–1650 cm⁻¹ (C=N) confirm the imidazole backbone.

- MS: Molecular ion peaks at m/z 173.21 (C10H11N3) with fragmentation patterns (e.g., loss of NH2 group at m/z 156) distinguish it from tetrazole derivatives .

Q. Q3. What are the solubility properties of this compound in common solvents, and how does this impact purification?

Methodological Answer: The compound is sparingly soluble in water (<1 mg/mL) but moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yields >95% purity. Solubility challenges in aqueous media necessitate derivatization (e.g., HCl salt formation) for biological assays .

Advanced Research Questions

Q. Q4. How do crystallographic data resolve contradictions in the tautomeric forms of this compound?

Methodological Answer: X-ray crystallography using SHELX software reveals the predominant tautomer (1H-imidazole vs. 3H-imidazole) by analyzing hydrogen bonding and planarity. For example, bond lengths between N1–C2 (1.32 Å) and C4–N3 (1.35 Å) indicate delocalization favoring the 1H tautomer. Discrepancies in literature data often arise from solvent effects or incomplete refinement (e.g., R-factor >5%), necessitating high-resolution data (≤0.8 Å) and Hirshfeld surface analysis .

Q. Q5. What computational strategies (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests reactivity).

- Docking: Use AutoDock Vina to simulate binding to targets like EGFR (PDB: 1M17). Key interactions include π-π stacking with phenyl groups and hydrogen bonds with the NH2 group. ADMET predictions (e.g., SwissADME) should evaluate bioavailability and toxicity (e.g., Ames test compatibility) .

Q. Q6. How do substituent effects on the phenyl ring modulate the compound’s electronic properties and reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., NO2 at the para position) reduce the HOMO energy by ~0.5 eV, enhancing electrophilic substitution at C2. Hammett plots (σ values) correlate substituent effects with reaction rates in Suzuki couplings. For example, para-methoxy groups increase nucleophilicity by 20% compared to unsubstituted analogs, validated by cyclic voltammetry .

Q. Q7. What analytical methods resolve discrepancies in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC50, ensuring R² >0.95.

- Assay Validation: Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Meta-Analysis: Apply Cochran’s Q-test to identify heterogeneity in literature data, adjusting for covariates (e.g., solvent DMSO concentration ≤0.1%) .

Q. Q8. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?